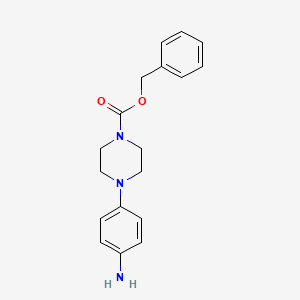

1-(4-Amino-phenyl)-4-Cbz-piperazine

Description

Contextualization within the Chemical Space of Piperazine-Containing Compounds

Piperazine (B1678402) and its derivatives represent a "privileged scaffold" in medicinal chemistry and drug discovery. rsc.orgnih.gov This is due to their versatile nature, which allows for a wide range of chemical modifications and the ability to interact with various biological targets. researchgate.netnih.gov The piperazine ring can be found in a multitude of approved drugs with diverse therapeutic applications, including antipsychotics, antidepressants, antihistamines, and antibiotics. rsc.org The presence of two nitrogen atoms in the piperazine ring provides opportunities for substitution, influencing the compound's physicochemical properties such as solubility and basicity, which are crucial for drug development. nih.govnih.gov

Significance of Protected Amine Functionalities, with Emphasis on the Carbobenzyloxy (Cbz) Group, in Organic Synthesis

In the synthesis of complex organic molecules, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from undergoing unwanted reactions. The Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines. numberanalytics.comtotal-synthesis.combachem.com Introduced by reacting an amine with benzyl (B1604629) chloroformate (Cbz-Cl), the Cbz group forms a stable carbamate (B1207046) that effectively masks the nucleophilic and basic properties of the amine. numberanalytics.comyoutube.comwikipedia.org

The Cbz group is particularly valuable due to its stability under a variety of reaction conditions, including those involving bases and some acids, making it compatible with many synthetic transformations. total-synthesis.com Its removal, or deprotection, is typically achieved through catalytic hydrogenolysis, a mild and efficient method. total-synthesis.com This strategic use of the Cbz group allows chemists to perform reactions on other parts of the molecule without interference from the amine, a critical aspect of multistep synthesis. numberanalytics.com

Overview of Key Research Areas and Applications Pertaining to Piperazine Scaffolds in Chemical Science

The piperazine scaffold is a cornerstone in the development of new therapeutic agents. benthamdirect.comresearchgate.net Research has extensively explored piperazine derivatives for a wide range of pharmacological activities.

Table 2: Therapeutic Applications of Piperazine Derivatives

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Cytotoxic activity against various cancer cell lines. mdpi.comresearchgate.net |

| Infectious Diseases | Antibacterial, antifungal, antiviral, and antimalarial properties. rsc.orgbenthamdirect.comresearchgate.net |

| Central Nervous System Disorders | Antidepressant, anxiolytic, anticonvulsant, and cognition-enhancing effects. benthamdirect.comwisdomlib.org |

| Inflammatory Conditions | Anti-inflammatory properties. benthamdirect.comresearchgate.net |

| Other Applications | Antihistaminic, anti-HIV, and antidiabetic activities. rsc.orgresearchgate.netwisdomlib.org |

The versatility of the piperazine ring allows for the creation of large and diverse chemical libraries, which are then screened for biological activity. The ability to modify the substituents on the piperazine nitrogen atoms provides a powerful tool for structure-activity relationship (SAR) studies, enabling the fine-tuning of a molecule's properties to enhance its therapeutic efficacy and reduce potential side effects. mdpi.comnih.gov The compound 1-(4-Amino-phenyl)-4-Cbz-piperazine serves as a key intermediate in the synthesis of such derivatives, providing a protected piperazine core that can be further elaborated. For instance, the free amino group on the phenyl ring can be modified, or the Cbz group can be removed to allow for further reactions at the piperazine nitrogen.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 4-(4-aminophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c19-16-6-8-17(9-7-16)20-10-12-21(13-11-20)18(22)23-14-15-4-2-1-3-5-15/h1-9H,10-14,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJPFUUGSKEJLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 4 Amino Phenyl 4 Cbz Piperazine and Its Advanced Intermediates

Retrosynthetic Analysis and Strategic Disconnections of the 1-(4-Amino-phenyl)-4-Cbz-piperazine Core

Retrosynthetic analysis of this compound reveals several key disconnections that form the basis of its synthetic design. The primary disconnection points are the C-N bonds of the piperazine (B1678402) ring. One common strategy involves disconnecting the aryl C-N bond, leading to a protected piperazine and an aniline (B41778) derivative. Another approach is to break down the piperazine ring itself into simpler acyclic precursors.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C-N Aryl Bond): The bond between the piperazine nitrogen and the phenyl ring can be disconnected. This leads to two key synthons: 4-Cbz-piperazine and a suitable 4-halo-nitrobenzene or aniline precursor. The amino group on the phenyl ring is often introduced in a later step, typically by reduction of a nitro group, to avoid side reactions during the C-N bond formation.

Disconnection 2 (Piperazine Ring): The piperazine ring can be retrosynthetically cleaved into ethylenediamine (B42938) and a two-carbon electrophilic unit. Alternatively, it can be derived from diethanolamine (B148213) or other suitable acyclic precursors.

These disconnections guide the forward synthesis, allowing for a modular approach where the piperazine core and the substituted phenyl group are synthesized separately and then coupled.

Synthesis of the Piperazine Ring System

The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed.

Classical and Contemporary Synthetic Routes to Piperazine Scaffolds

Classical methods for piperazine synthesis often involve the cyclization of appropriate precursors under harsh conditions. For instance, the reaction of bis(2-chloroethyl)amine (B1207034) with an aniline can be used to construct the piperazine ring, though this method can have limitations regarding substrate scope and functional group tolerance. nih.gov Another traditional approach involves the reaction of diethanolamine with an aniline.

More contemporary methods offer milder reaction conditions and greater functional group compatibility. These include:

Palladium-catalyzed cyclization: Montgomery and Rawal have described a palladium-catalyzed cyclization for the modular synthesis of highly substituted piperazines. organic-chemistry.org

Ruthenium-catalyzed diol-diamine coupling: A (pyridyl)phosphine-ligated ruthenium(II) catalyst can be used to couple diols and diamines to form piperazines. organic-chemistry.org

Photoredox catalysis: Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides a mild route to 2-substituted piperazines. organic-chemistry.org

From cyclic sulfamidates: Ring-opening of cyclic sulfamidates followed by gold-catalyzed cyclization can yield tetrahydropyrazines, which can be subsequently reduced to piperazines. organic-chemistry.org

Methodologies for Stereochemical Control and Asymmetric Induction in Piperazine Ring Formation

The synthesis of enantiomerically pure or enriched piperazines is of significant interest, as the stereochemistry of substituents on the piperazine ring can have a profound impact on biological activity. nih.govrsc.org Several strategies have been developed to achieve stereochemical control:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the piperazine ring.

Asymmetric Lithiation: O'Brien and coworkers have reported the synthesis of enantiopure piperazines via the asymmetric lithiation-substitution of α-methylbenzyl piperazines. mdpi.com This method allows for direct functionalization of the piperazine ring with high enantioselectivity. acs.org

Chiral Auxiliary-Based Methods: Employing a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal.

Catalytic Asymmetric Synthesis: The use of chiral catalysts to induce enantioselectivity in the ring-forming reaction. For example, palladium-catalyzed decarboxylative allylic alkylation has been used to synthesize chiral piperazin-2-ones, which can be reduced to the corresponding piperazines. nih.govnih.gov

Introduction of the 4-Aminophenyl Substituent

The introduction of the 4-aminophenyl group onto the piperazine nitrogen is a critical step in the synthesis of this compound. This is typically achieved through cross-coupling reactions.

Palladium-Catalyzed Amination Reactions, including Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds. nih.govorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the coupling of an amine with an aryl halide or triflate. organic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 1-Cbz-piperazine with a suitable 4-substituted aniline precursor, such as 4-bromoaniline (B143363) or 4-iodoaniline.

Key features of the Buchwald-Hartwig amination include:

Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or specialized Buchwald ligands) are typically used. researchgate.netacs.org

Base: A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine.

Solvent: Aprotic polar solvents like toluene (B28343), dioxane, or DMF are commonly employed.

Recent advancements have led to the development of highly active catalyst systems that allow for the reaction to be performed under milder conditions, with lower catalyst loadings, and even under aerobic and solvent-free conditions. nih.govorganic-chemistry.org

Table 1: Key Parameters for Buchwald-Hartwig Amination

| Parameter | Description |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts |

| Ligand | Bulky, electron-rich phosphines (e.g., Buchwald or Hartwig ligands) |

| Base | NaOtBu, KOtBu, Cs₂CO₃ |

| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf |

| Amine | Primary or secondary amines |

| Solvent | Toluene, Dioxane, THF, DMF |

Copper-Catalyzed Coupling Reactions, including the Ullmann-Goldberg Reaction

The Ullmann-Goldberg reaction is a classical copper-catalyzed method for the formation of C-N bonds. numberanalytics.comwikipedia.org While it traditionally required harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern modifications have significantly improved its utility. nih.govscispace.com

The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. wikipedia.org For the synthesis of the target molecule, this would entail reacting 1-Cbz-piperazine with an activated aryl halide like 4-iodonitrobenzene, followed by reduction of the nitro group.

Recent developments in the Ullmann-Goldberg reaction include:

Use of Ligands: The addition of ligands, such as diamines or amino acids, can accelerate the reaction and allow for milder conditions.

Soluble Copper Catalysts: The use of soluble copper(I) salts, such as CuI, often leads to better results than heterogeneous copper powder.

While the Buchwald-Hartwig amination has become more prevalent due to its generally milder conditions and broader substrate scope, the Ullmann-Goldberg reaction remains a valuable tool, particularly for certain substrates. wikipedia.org

Table 2: Comparison of Buchwald-Hartwig and Ullmann-Goldberg Reactions

| Feature | Buchwald-Hartwig Amination | Ullmann-Goldberg Reaction |

| Catalyst | Palladium | Copper |

| Reaction Conditions | Generally milder | Often requires higher temperatures |

| Substrate Scope | Broad, including aryl chlorides | Traditionally required activated aryl halides |

| Ligands | Essential for high reactivity | Can significantly improve reactivity |

Aromatic Nucleophilic Substitution (SNAr) Strategies

Aromatic nucleophilic substitution (SNAr) represents a primary strategy for constructing the aryl-piperazine bond. This reaction involves the displacement of a suitable leaving group, typically a halide, from an activated aromatic ring by a nucleophile, in this case, piperazine or a derivative. wikipedia.org The aromatic ring must be rendered electrophilic enough to be attacked by the nucleophile, a condition usually met by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub

The mechanism of an SNAr reaction is a two-step process:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgnumberanalytics.com The presence of EWGs is crucial for stabilizing this intermediate. pressbooks.pub

Leaving Group Departure: The aromaticity of the ring is restored by the departure of the leaving group. numberanalytics.com

In the context of synthesizing the precursor to this compound, a common approach involves the reaction of 1-chloro-4-nitrobenzene (B41953) with piperazine. The nitro group acts as a powerful activating group, facilitating the nucleophilic attack by the piperazine nitrogen. google.com This reaction is typically carried out in the presence of a base to neutralize the generated HCl. google.com Subsequent reduction of the nitro group to an amino group yields 1-(4-aminophenyl)piperazine. prepchem.com

The efficiency of the SNAr reaction is influenced by several factors, including the nature of the leaving group, the electron-withdrawing capacity of the activating group, the solvent, and the reaction temperature. wikipedia.org

Chemoselective Installation of the Carbobenzyloxy (Cbz) Protecting Group on the Piperazine Nitrogen

The piperazine ring contains two secondary amine functionalities, and for many synthetic applications, it is necessary to selectively protect one of them. The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal. total-synthesis.comnumberanalytics.com

The introduction of the Cbz group onto one of the piperazine nitrogens is a critical step in the synthesis of this compound. This reaction must be performed chemoselectively to avoid the formation of the di-substituted product.

Optimization of Cbz Protection Conditions and Reagent Selection

The chemoselective mono-Cbz protection of piperazine can be achieved by carefully controlling the reaction conditions and the stoichiometry of the reagents. Benzyl (B1604629) chloroformate (Cbz-Cl) is the most common reagent for introducing the Cbz group. numberanalytics.comwikipedia.org The reaction involves the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of Cbz-Cl, with the subsequent loss of a chloride ion. numberanalytics.com

Several factors can be optimized to favor mono-protection:

Stoichiometry: Using a controlled amount of Cbz-Cl, typically one equivalent or slightly less with respect to piperazine, helps to minimize the formation of the di-Cbz-protected piperazine.

Base: A base is required to neutralize the HCl generated during the reaction. total-synthesis.com Common bases include sodium carbonate or organic bases like triethylamine (B128534) or diisopropylethylamine (DIPEA). wikipedia.org The choice and amount of base can influence the reaction's selectivity.

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reactivity and improve selectivity. nih.gov

Solvent: The choice of solvent can also play a role in the reaction outcome.

Alternative reagents for Cbz protection include benzyl succinimidyl carbonate (Cbz-OSu), which can offer different reactivity and selectivity profiles. commonorganicchemistry.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to ensure the desired mono-protected product is obtained. numberanalytics.comnumberanalytics.com

Table 1: Reagents and Conditions for Cbz Protection

| Reagent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Benzyl chloroformate (Cbz-Cl) | Sodium Carbonate | Water | 0 °C | wikipedia.org |

| Benzyl chloroformate (Cbz-Cl) | Magnesium Oxide | Ethyl Acetate | 70 °C to reflux | wikipedia.org |

| Benzyl chloroformate (Cbz-Cl) | DIPEA | Acetonitrile (B52724) | Not specified | wikipedia.org |

| Benzyl succinimidyl carbonate (Cbz-OSu) | Not specified | Not specified | Not specified | commonorganicchemistry.com |

Design and Implementation of Orthogonal Protecting Group Strategies in Piperazine Synthesis

In more complex syntheses involving multiple functional groups, an orthogonal protecting group strategy is essential. jocpr.com Orthogonal protecting groups are those that can be selectively removed under different chemical conditions, allowing for the sequential manipulation of different parts of the molecule. jocpr.comiris-biotech.de

For piperazine derivatives, this means that the two nitrogen atoms can be protected with different groups that are cleaved under distinct conditions. For instance, one nitrogen could be protected with a Cbz group (removable by hydrogenolysis), while the other is protected with a Boc (tert-butoxycarbonyl) group (removable with acid) or an Fmoc (9-fluorenylmethyloxycarbonyl) group (removable with a base like piperidine). iris-biotech.deub.edu

The use of an orthogonal strategy allows for the selective deprotection and subsequent derivatization of one nitrogen atom while the other remains protected. This approach provides a high degree of flexibility and control in the synthesis of complex piperazine-containing molecules. researchgate.net For example, a common orthogonal pair is the Fmoc/tBu combination, where Fmoc protects the amino group and is removed by a base, while the t-butyl group protects other functionalities and is removed by acid. iris-biotech.de

Functional Group Interconversions and Derivatization from the Core Compound

Once the core compound, this compound, is synthesized, it can undergo various functional group interconversions and derivatizations to produce a wide range of target molecules.

Chemoselective Deprotection of the Cbz Group via Hydrogenolysis

The Cbz group is most commonly removed by catalytic hydrogenolysis. total-synthesis.comwikipedia.org This method is highly chemoselective and typically proceeds under mild conditions, making it compatible with many other functional groups. The reaction involves the use of a palladium catalyst, often palladium on carbon (Pd/C), and a source of hydrogen. researchgate.netnih.gov

The mechanism involves the cleavage of the benzylic C-O bond by hydrogen, resulting in the formation of toluene and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com

Table 2: Conditions for Cbz Deprotection via Hydrogenolysis

| Catalyst | Hydrogen Source | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Methanol | Room Temperature | nih.gov |

| Pd/C | HCONH₄ (Ammonium formate) | Water with TPGS-750-M | Not specified | researchgate.net |

Continuous flow reactors, such as the H-Cube®, can also be employed for efficient Cbz deprotection, offering advantages in terms of safety and scalability. thalesnano.com While hydrogenolysis is the standard method, other conditions for Cbz deprotection exist, such as using strong acids or nucleophiles like thiols, although these are less common. scientificupdate.com

Transformations and Derivatizations Involving the Aminophenyl Moiety

The primary amino group on the phenyl ring of this compound is a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse functionalities, leading to the synthesis of a wide array of derivatives with potential biological activities. nsf.govnih.gov

Common derivatization reactions involving the aminophenyl moiety include:

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Alkylation: The amino group can be alkylated, although this may lead to a mixture of mono- and di-alkylated products.

Diazotization: The amino group can be converted to a diazonium salt, which can then undergo various Sandmeyer-type reactions to introduce a range of substituents like halogens, cyano, or hydroxyl groups.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.

These derivatizations allow for the exploration of the structure-activity relationship of the resulting compounds, which is crucial in drug discovery and development. nih.gov

Elaboration of the Piperazine Nitrogen After Cbz Removal for Further Functionalization

The removal of the Cbz protecting group from the N-4 position of the piperazine ring is a critical step that yields the advanced intermediate, 1-(4-aminophenyl)piperazine. This deprotection step opens the door to a multitude of functionalization strategies, allowing for the introduction of diverse chemical moieties to modulate the molecule's pharmacological and pharmacokinetic properties. nih.gov The choice of deprotection method is crucial, as it must be effective without compromising other sensitive functional groups within the molecule, such as the aniline amino group.

Several methods are widely employed for Cbz cleavage, with catalytic hydrogenation being the most common. scientificupdate.comtotal-synthesis.com This method typically involves palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction is clean, with the byproducts being toluene and carbon dioxide. total-synthesis.com An alternative, often used to avoid handling flammable hydrogen gas, is catalytic transfer hydrogenation. researchgate.net This technique uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or triethylsilane, in the presence of a catalyst like Pd/C. researchgate.netcapes.gov.br For substrates containing functional groups susceptible to reduction, such as aryl halides, non-reductive methods may be preferred. scientificupdate.com One such method involves nucleophilic attack on the benzylic carbon of the Cbz group using reagents like thiols, which effectively cleaves the protecting group under milder conditions. scientificupdate.comorganic-chemistry.org

Table 1: Common Cbz-Deprotection Methodologies

| Method | Reagents & Conditions | Advantages | Potential Issues | Citations |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, in a solvent like MeOH or EtOH | Clean byproducts (toluene, CO₂); high efficiency. | Flammable H₂ gas; may reduce other functional groups (alkenes, alkynes, nitro groups, aryl halides). | scientificupdate.comtotal-synthesis.com |

| Catalytic Transfer Hydrogenation | Ammonium formate, Pd/C, in iPrOH or MeOH | Avoids use of H₂ gas; rapid reactions, often aided by microwave irradiation. | Can still cause reduction of sensitive groups. | researchgate.net |

| In Situ Hydrogen Generation | Triethylsilane, Pd/C, in MeOH | Mild, neutral conditions; avoids pre-pressurized H₂. | Silane reagents can be costly. | capes.gov.br |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, in DMA | Tolerates reducible functional groups (e.g., aryl halides, nitriles); non-reductive. | Thiol reagents can have unpleasant odors; potential for side reactions with electrophilic centers. | scientificupdate.comorganic-chemistry.org |

| Lewis Acid Cleavage | AlCl₃ in HFIP | Cost-effective; tolerant of O- and N-Bn groups; room temperature. | Lewis acids can be harsh on other functional groups; byproduct (benzyl iodide with TMS-iodide) can be a reactive alkylating agent. | scientificupdate.comorganic-chemistry.org |

Once the N-4 position is deprotected to yield 1-(4-aminophenyl)piperazine, the secondary amine becomes a nucleophilic handle for a wide array of chemical elaborations. This functionalization is key to building a library of derivatives for structure-activity relationship (SAR) studies. Common transformations include:

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Arylation: Coupling with aryl halides, often under palladium catalysis, to introduce aryl substituents.

These reactions allow for the systematic modification of the molecule's properties, such as its size, polarity, and ability to form hydrogen bonds, which are critical for optimizing its interaction with biological targets. nih.gov

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For 1-(4-Amino-phenyl)-4-Cbz-piperazine, with a molecular formula of C₁₈H₂₁N₃O₂, the theoretical exact mass can be calculated. HRMS analysis provides an experimental value that can be compared to this theoretical mass, confirming the elemental composition with a high degree of confidence. The difference between the measured and calculated mass, typically in the parts-per-million (ppm) range, is a key indicator of the accuracy of the identification.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₂₁N₃O₂ |

| Theoretical Exact Mass | 311.1634 g/mol |

| Experimentally Determined Mass | Varies by analysis |

| Mass Accuracy | Typically within ± 5 ppm |

Note: The experimentally determined mass is subject to slight variations depending on the specific instrumentation and analytical conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation in Research Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov In the analysis of this compound, LC-MS is instrumental for both confirming the compound's identity and assessing its purity. nih.gov The liquid chromatography component separates the target compound from any impurities or byproducts present in a research sample. The eluent from the chromatography column is then introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) data for the components. The detection of a peak at the expected retention time with the correct m/z for this compound confirms its identity. The purity of the sample is determined by the relative area of the main peak compared to any other peaks in the chromatogram. nih.govfda.gov.tw

Table 2: Typical LC-MS Parameters for Piperazine (B1678402) Derivative Analysis

| Parameter | Typical Value/Condition |

| Column | Phenyl-Hexyl or C18 |

| Mobile Phase | Gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Tandem MS (MS/MS) |

| Detection Mode | Positive Ion Mode |

Note: These parameters are illustrative and can be optimized for specific analytical needs.

Chromatographic Techniques for Research Sample Purification and Analytical Assessment

Chromatographic methods are indispensable in a research setting for both the purification of synthesized compounds and the analytical assessment of their purity.

Column chromatography is a fundamental technique for the purification of chemical compounds. In the context of this compound, preparative column chromatography is employed to separate the desired product from unreacted starting materials and byproducts after a chemical synthesis. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) is critical for achieving effective separation. Analytical column chromatography, often performed on a smaller scale, can be used to monitor the progress of a reaction or to quickly assess the purity of a sample.

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the precise analytical assessment of compound purity. researchgate.net For research batches of this compound, HPLC analysis provides a quantitative measure of purity, typically expressed as a percentage. sigmaaldrich.comchemicalbook.com The method involves injecting a small amount of the sample onto a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector, commonly a UV-Vis detector, measures the absorbance of the eluting components, generating a chromatogram where the area of each peak is proportional to the concentration of the corresponding substance.

Table 3: Illustrative HPLC Purity Data for a Research Batch of this compound

| Parameter | Result |

| Retention Time of Main Peak | Dependent on method |

| Purity (by peak area %) | >95% |

| Detection Wavelength | Typically in the UV range (e.g., 254 nm) |

Note: The retention time and purity can vary based on the specific HPLC method employed.

Structure Activity Relationship Sar and Molecular Interaction Studies of 1 4 Amino Phenyl 4 Cbz Piperazine Derivatives

Rational Design of Derivative Libraries Based on the 1-(4-Amino-phenyl)-4-Cbz-piperazine Scaffold

The design of derivative libraries from the this compound scaffold involves systematic modifications at several key positions to explore and optimize interactions with biological targets. The inherent modularity of the structure, comprising two aromatic rings and a central piperazine (B1678402) unit, allows for diverse chemical alterations.

Modifications to the two aromatic rings—the 4-aminophenyl group and the benzyl (B1604629) group of the Cbz (carboxybenzyl) protecting group—are critical for modulating potency and selectivity. Structure-activity relationship (SAR) studies on related phenylpiperazine compounds have demonstrated that the nature and position of substituents on the phenyl ring significantly influence biological activity.

For instance, in a series of phenylpiperazine derivatives developed as acaricidal agents, the introduction of a fluorine atom at the 2-position of the phenyl ring resulted in a marked increase in activity. Similarly, incorporating a cyano group was also found to be effective for enhancing efficacy. researchgate.net In the context of CXCR4 antagonists, the type and position of substituents on the aromatic ring attached to the piperazine are significant for activity. nih.gov These findings suggest that small, electron-withdrawing groups on the aromatic rings of this compound derivatives could be a fruitful area for exploration to enhance interactions with target proteins.

The two nitrogen atoms of the piperazine ring are primary sites for chemical modification. The N1-nitrogen is part of the aminophenyl moiety, while the N4-nitrogen is protected by the Cbz group. In designing derivatives, the Cbz group can be replaced with various other functionalities to probe their effect on activity.

SAR studies on P2X7 receptor antagonists revealed that large hydrophobic groups, such as the benzyloxycarbonyl (Cbz) group, linked to the amino position via a carbamate (B1207046) were preferred for high potency. nih.gov At the other piperazine nitrogen (equivalent to the N1 of the title compound), modifications with acyl groups like t-butyloxycarbonyl (Boc) and benzoyl were also found to be favorable. nih.gov

Further research on dopamine (B1211576) D3 receptor antagonists showed that N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings, indicating considerable flexibility at this position. mdpi.com In the development of anticancer agents, attaching different substituted phenyl groups to the piperazine nitrogen led to compounds with high efficacy against several cancer cell lines. mdpi.com These studies collectively indicate that the piperazine nitrogens are key handles for tuning the pharmacological profile of the scaffold.

The linker connecting functional groups to the piperazine core plays a crucial role in determining the biological activity of derivatives. The choice of linker affects the orientation and flexibility of the substituent, thereby influencing how it fits into a target's binding pocket.

In the development of D3 receptor antagonists, it was found that the heterocyclic ring did not need to be directly connected to the piperazine. Linkers, such as an amide or a methylene (B1212753) group, were successfully used to connect an indole ring to the piperazine nitrogen while maintaining high affinity and selectivity. mdpi.com For CXCR4 antagonists, an optimal linker between the piperazine nitrogen and an aromatic group was identified as a carbonyl or sulfonamide. nih.gov The stereochemistry of the scaffold is also a significant factor. For example, in the development of P2X7 antagonists, opening the piperazine ring to form a more flexible ethylene (B1197577) diamine moiety resulted in a complete loss of antagonistic activity, highlighting the importance of the rigid six-membered ring structure for this specific target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques used to correlate a compound's chemical structure with its biological activity. pharmacophorejournal.com These methods accelerate drug discovery by creating predictive models that can guide the design of new, more potent molecules. pharmacophorejournal.com

Development of Predictive Models for In Vitro Biological Activity

Researchers have successfully developed QSAR models for various series of piperazine derivatives. nih.gov For example, a study on mono-substituted 4-phenylpiperazines used partial least squares (PLS) regression to model the relationship between physicochemical descriptors and in vivo effects on the dopaminergic system. nih.gov This approach helps to quantify how structural properties influence a specific biological response. nih.gov

In another study, a five-point pharmacophore model was used to develop a statistically significant 3D-QSAR model for a series of 87 molecules acting as PDE4B inhibitors. nih.gov The model demonstrated high correlation and predictive power, confirmed through internal and external validation methods. nih.gov Such models are invaluable for predicting the activity of newly designed compounds before they are synthesized.

Identification of Key Structural Features and Pharmacophoric Elements for Efficacy

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. For a series of factor IXa inhibitors, important pharmacophoric features identified included hydrogen bond acceptors, hydrogen bond donors, positively charged centers, and aromatic carbons. pharmacophorejournal.com

For piperazine derivatives targeting neurotransmitter systems, SAR studies have revealed that the nature and position of substituents on the phenyl ring are critical for activity. nih.gov Similarly, for histamine (B1213489) H4 receptor antagonists derived from (5-chloro-1-H-indol-2-yl)-(4-methyl-piperazin-1-yl) methanone, substitutions of small lipophilic groups at specific positions on the indole ring led to increased binding activity. ijrrjournal.com These findings provide a clear roadmap for optimizing the structure of this compound to enhance its efficacy for a desired biological target.

Ligand-Target Recognition and Binding Mechanisms

Elucidating how a ligand (a small molecule like a drug) recognizes and binds to its macromolecular target (like a protein or DNA) is fundamental to understanding its mechanism of action.

In Vitro Determination of Binding Affinities and Kinetics for Macromolecular Targets

Various in vitro techniques are employed to measure the binding affinity and kinetics of piperazine derivatives to their biological targets. Radioligand binding assays are commonly used to determine a compound's affinity for a specific receptor. ijrrjournal.com

Studies on different piperazine series have identified a wide range of molecular targets:

Neurotransmitter Transporters: Phenylpiperazine derivatives have been evaluated as dual inhibitors of serotonin (B10506) and noradrenaline reuptake transporters. nih.gov

G-Protein Coupled Receptors (GPCRs): Derivatives have been synthesized and tested for their binding affinity to dopamine D2 receptors and histamine H1 and H4 receptors. nih.govijrrjournal.com

Enzymes: Piperazine compounds have shown inhibitory activity against enzymes like Monoamine Oxidase A (MAO A) and sirtuins. nih.govnih.gov

DNA and Associated Proteins: Some anticancer piperazine derivatives have been shown to interact with DNA and inhibit enzymes like topoisomerase II, which is crucial for DNA replication and repair. nih.gov Molecular docking and fluorescence spectroscopy have been used to confirm this binding. nih.gov

The binding affinity data from these studies, often expressed as an IC₅₀ or Ki value, is crucial for SAR analysis and helps guide the optimization of lead compounds.

Structure-Guided Design Approaches for Enhanced Selectivity

Structure-guided design is a cornerstone in the development of selective inhibitors, leveraging the three-dimensional structural information of a biological target to rationally design compounds with improved affinity and specificity. For derivatives of this compound, this process often involves computational methods like molecular docking to predict the binding orientation and affinity of potential analogues within the target's active site.

The core 1-arylpiperazine motif is a versatile scaffold found in many biologically active agents, including ligands for dopamine receptors. Docking studies on similar 1-arylpiperazine compounds have revealed key interactions, such as the one between the N1 nitrogen of the piperazine ring and specific amino acid residues like aspartic acid in the target protein. By understanding these molecular interactions, medicinal chemists can introduce strategic modifications to the this compound structure to enhance selectivity.

The process begins with the known crystal structure of the target protein. Modifications can then be modeled on the lead compound. For instance, substitutions on the phenyl ring or alterations to the Cbz (carboxybenzyl) group on the N4-piperazine nitrogen can be explored. The goal is to design a molecule that maximizes favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the intended target while simultaneously creating unfavorable interactions or steric clashes with off-target proteins. For example, in the development of KRAS inhibitors, introducing specific aliphatic substitutions at the ortho-position of a phenolic group was found to be optimal for potency, a finding guided by X-ray crystal structures. nih.gov

This rational design approach allows for the creation of focused compound libraries, moving away from random screening towards a more directed effort to optimize selectivity. The orientation of the phenyl group and the nature of its substituents are critical; for example, nitro groups on a phenyl ring have been shown to be nearly coplanar with the ring, influencing electronic properties and potential interactions. nih.gov Similarly, replacing a piperazine ring with a piperidine (B6355638) core can significantly alter the protonation state of the molecule at physiological pH, which in turn affects binding affinity and selectivity for different targets, such as sigma-1 receptors (σ1R). nih.gov

The table below illustrates hypothetical modifications to the this compound scaffold and the intended effect on selectivity based on the principles of structure-guided design.

Table 1: Structure-Guided Modifications for Enhanced Selectivity

| Modification on Base Scaffold | Rationale for Enhanced Selectivity | Potential Target Class |

| Introduction of a hydroxyl (-OH) or methoxy (B1213986) (-OCH3) group on the 4-aminophenyl ring | To form a specific hydrogen bond with a polar residue (e.g., Serine, Threonine, Asparagine) in the target's binding pocket, which may be absent in off-targets. | Kinases, GPCRs |

| Replacement of the phenyl group on the Cbz moiety with a different aromatic system (e.g., pyridine) | To alter the electronic distribution and steric profile, potentially improving π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) unique to the target. | Various enzymes |

| Substitution of the 4-amino group with a bulkier functional group (e.g., acetamide) | To occupy a specific sub-pocket within the active site, thereby increasing affinity and preventing binding to off-targets with smaller pockets. | Proteases |

| Introduction of chiral centers in the piperazine ring | To achieve stereospecific interactions with the chiral environment of the target's active site, enhancing enantioselectivity and reducing off-target effects from the undesired enantiomer. nih.gov | Receptors, Ion Channels |

Pre-clinical In Vitro Evaluation Paradigms

Early Stage High-Throughput Screening Assays for Hit Identification

High-Throughput Screening (HTS) is a critical early-stage process in drug discovery that allows for the rapid assessment of large libraries of chemical compounds to identify "hits"—molecules that exhibit a desired biological activity. For derivatives of this compound, HTS assays are employed to find initial leads for a wide range of therapeutic targets. These screens can be broadly categorized into biochemical assays, which measure the effect of a compound on a purified biological target (like an enzyme or receptor), and cell-based assays, which assess the compound's effect in a cellular context.

A modern approach involves multiplexed HTS assays, which can simultaneously monitor the inhibition of multiple enzymes in a single run, greatly increasing efficiency. nih.gov For example, a multiplexed screen using human hepatocytes can assess the inhibitory activity of compounds against a variety of drug-metabolizing enzymes. nih.gov This is enabled by advanced robotic systems and highly sensitive LC-MS/MS instrumentation. nih.gov

In addition to experimental screening, computational methods such as high-throughput virtual screening (HTVS) are used to screen vast virtual libraries against the 3D structure of a target protein. nih.gov This method ranks compounds based on predicted binding energy, allowing researchers to prioritize a smaller, more promising set of molecules for subsequent in vitro testing. nih.gov For instance, HTVS was successfully used to screen the ChemBridge library to identify novel dual inhibitors of EGFR and HER2 kinases for gastric cancer. nih.gov

The table below summarizes various HTS assays applicable to the evaluation of this compound derivatives.

Table 2: High-Throughput Screening Assays for Hit Identification

| Assay Type | Principle | Example Application for Piperazine Derivatives | Reference |

| Biochemical Kinase Assay | Measures the inhibition of a purified kinase enzyme, often by detecting the amount of phosphorylated substrate produced (e.g., via luminescence). | Identifying inhibitors of EGFR and HER2 kinases from a chemical library. | nih.gov |

| Radioligand Binding Assay | Competes with a radiolabeled ligand for binding to a specific receptor target. The displacement of the radioligand by the test compound is measured. | Screening for affinity at dopamine D2/D3 receptors expressed in HEK-293 cells. | nih.gov |

| Anticonvulsant Screening | Involves standardized animal models to assess the ability of a compound to prevent or reduce the severity of induced seizures. | Evaluating anticonvulsant activity in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) assays. | nih.gov |

| Multiplexed Enzyme Inhibition | Uses LC-MS/MS to simultaneously measure the activity of multiple enzymes (e.g., CYPs) in the presence of a test compound. | Screening for selective inhibitors of various drug-metabolizing enzymes. | nih.gov |

| High-Throughput Virtual Screening (HTVS) | Employs computational docking algorithms to predict the binding affinity of millions of virtual compounds to a target protein structure. | Identifying potential dual EGFR/HER2 inhibitors from the ChemBridge library prior to in vitro validation. | nih.gov |

Selectivity and Specificity Assessments against a Panel of Biological Targets

Following the identification of initial hits from HTS, a critical next step is to evaluate their selectivity and specificity. A compound is considered selective if it binds with significantly higher affinity to the intended target compared to other related or unrelated biological molecules. This is crucial for minimizing off-target effects. This assessment is performed by screening the hit compounds against a panel of relevant biological targets.

For example, piperazine-derived compounds identified as potential anticancer agents were tested for their cytotoxic activity against both breast cancer cells (MCF7) and normal breast cells (MCF 10A). nih.gov High selectivity was demonstrated by compounds that were potent against cancer cells while showing minimal toxicity to normal cells. nih.gov This panel was further expanded to include lung cancer cells (A549) and normal lung cells (MRC-5) to confirm the selective profile. nih.gov

In the context of receptor-targeted drug discovery, selectivity is often determined by comparing the binding affinities (Ki) or functional activities (IC50/EC50) of a compound across a family of related receptor subtypes. A study of piperazine derivatives targeting dopamine receptors involved conducting binding assays on cells separately expressing D2 and D3 receptors to determine the inhibition constant (Ki) for each, thereby quantifying D3 selectivity. nih.gov Similarly, other piperazine analogues were profiled against histamine H3 receptors and sigma (σ1 and σ2) receptors to establish their binding preferences. nih.gov

The data below, compiled from studies on various piperazine derivatives, illustrates how selectivity is reported.

Table 3: Selectivity Profile of Piperazine Derivatives Against a Panel of Targets

| Compound | Target | Activity (Ki or IC50) | Selectivity Ratio | Reference |

| Compound (-)-10e | Dopamine D2 Receptor | Ki = 47.5 nM | D2/D3 = 83.3 | nih.gov |

| Dopamine D3 Receptor | Ki = 0.57 nM | nih.gov | ||

| Compound (+)-10e | Dopamine D2 Receptor | Ki = 113 nM | D2/D3 = 30.3 | nih.gov |

| Dopamine D3 Receptor | Ki = 3.73 nM | nih.gov | ||

| Compound 11 | Histamine H3 Receptor | Ki = 6.2 nM | - | nih.gov |

| Sigma-1 (σ1) Receptor | Ki = 4.41 nM | nih.gov | ||

| Sigma-2 (σ2) Receptor | Ki = 67.9 nM | nih.gov | ||

| Compound 35 | MCF7 (Breast Cancer) | IC50 = 1.3 µM | SI = 11.5 | nih.gov |

| MCF 10A (Normal Breast) | IC50 = 15.0 µM | nih.gov | ||

| A549 (Lung Cancer) | IC50 = 2.4 µM | SI = 6.25 | nih.gov | |

| MRC-5 (Normal Lung) | IC50 = 15.0 µM | nih.gov | ||

| Compound 37 | MCF7 (Breast Cancer) | IC50 = 0.9 µM | SI > 16.7 | nih.gov |

| MCF 10A (Normal Breast) | IC50 > 15.0 µM | nih.gov | ||

| A549 (Lung Cancer) | IC50 = 1.5 µM | SI > 10.0 | nih.gov | |

| MRC-5 (Normal Lung) | IC50 > 15.0 µM | nih.gov |

SI = Selectivity Index (IC50 in normal cells / IC50 in cancer cells)

Computational Chemistry and in Silico Approaches for 1 4 Amino Phenyl 4 Cbz Piperazine and Its Analogs

Quantum Mechanical (QM) Studies

Quantum mechanical studies examine the electronic structure and energy of molecules to predict their properties and reactivity. These methods are foundational for a detailed understanding of a molecule's intrinsic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-(4-Amino-phenyl)-4-Cbz-piperazine, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometric optimization. By finding the lowest energy conformer, researchers can accurately predict bond lengths, bond angles, and dihedral angles.

Studies on analogous compounds, such as 1-(4-Fluorophenyl)piperazine, have utilized DFT with the B3LYP functional and 6-311++G(d) basis set to identify the most stable conformer by scanning the potential energy surface. researchgate.net This analysis is critical as the molecule's conformation dictates its interaction with biological targets. researchgate.net For phenylpiperazine derivatives, DFT calculations have successfully elucidated the optimized geometry, providing a basis for all further computational analysis. bohrium.com The electronic structure, including the distribution of electrons and energy levels of molecular orbitals, is also determined, which is fundamental to understanding the molecule's chemical behavior.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In studies of similar phenylpiperazine compounds, FMO analysis has been used to understand electronic properties and reactivity. researchgate.net The charge distribution across the molecule, often calculated using Natural Bond Orbital (NBO) analysis, reveals the localization of electronic charge and delocalization interactions, further clarifying the molecule's electronic nature.

Table 1: Representative Frontier Molecular Orbital Data for a Phenylpiperazine Analog

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap (ΔE) | 4.9 |

Note: Values are representative and based on DFT calculations for analogous structures. Actual values for this compound would require specific calculation.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict how a molecule will interact with other chemical species. It maps the electrostatic potential onto the molecule's electron density surface, using a color-coded scheme to identify regions of varying charge.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to electrophilic attack and are associated with lone pairs of atoms like oxygen and nitrogen. For this compound, these would likely be concentrated around the carbonyl oxygen of the Cbz group and the nitrogen of the aniline (B41778) amine group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack, typically found around hydrogen atoms, especially those bonded to electronegative atoms (e.g., N-H hydrogens).

Green Regions: Represent areas of neutral or near-zero potential.

MEP analysis provides a clear and intuitive map of the charge distribution, guiding the prediction of intermolecular interactions, such as hydrogen bonding and receptor binding. researchgate.netbohrium.com

Global Reactivity Descriptors:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic change.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These indices provide a quantitative framework for comparing the reactivity of different molecules. researchgate.net

Table 2: Global Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness. |

| Electrophilicity Index (ω) | χ² / (2η) | Measure of electrophilic character. |

Local reactivity descriptors, such as Fukui functions, can further pinpoint which specific atoms within the molecule are most likely to participate in a reaction.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time.

MD simulations provide a dynamic picture of molecular behavior, which is essential for understanding how flexible molecules like this compound behave in solution and interact with biological systems. nih.gov The piperazine (B1678402) ring is known to exist in several conformations, primarily the stable "chair" form and more flexible "boat" and "twist-boat" forms.

An MD simulation of this molecule would involve placing it in a simulated solvent environment and calculating the forces between atoms over a series of short time steps. This process generates a trajectory that reveals:

Conformational Preferences: The simulation would show which conformation of the piperazine ring is most populated. For phenylpiperazine derivatives, the chair conformation with the phenyl substituent in a pseudo-equatorial position is often the most stable. nih.gov

Flexibility: The simulation tracks the rotation around single bonds, such as the bond connecting the phenyl group to the piperazine ring and the bonds within the Cbz group. This reveals the flexibility of the substituents and how they explore conformational space. nih.gov

Solvent Interactions: It shows how the molecule interacts with its environment, which can influence its preferred shape and reactivity.

By analyzing the entire conformational ensemble from an MD simulation, researchers can gain a comprehensive understanding of the molecule's flexibility and the dynamic nature of its interactions, which is information that is unobtainable from static models alone. nih.govresearchgate.net

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in structure-based drug design for identifying promising compounds and understanding their mechanism of action. nih.gov

For analogs of this compound, molecular docking has been successfully used to predict their binding modes within the active sites of various protein targets. In studies involving piperazine derivatives targeting the Sigma-1 Receptor (S1R), docking simulations showed that the ligands assume a linear arrangement in the binding site, occupying a central core and two hydrophobic pockets, similar to known crystallographic ligands. nih.gov The piperazine nitrogen often acts as a key ionizable feature for binding. nih.gov

Computational algorithms can design novel derivatives, such as those based on a benzylpiperazine scaffold, which are then evaluated for their binding affinities (Ki) to target proteins like Mcl-1, Bcl-2, and Bcl-xL. nih.gov Encouragingly, these in silico approaches have led to the synthesis and confirmation of compounds with micromolar binding affinities. nih.gov Docking studies also help rationalize the observed activity and selectivity of these compounds, guiding further optimization. nih.govnih.gov For instance, research on arylpiperazine derivatives has helped elucidate the structure-activity relationship (SAR) by comparing the cytotoxic activity of compounds with different substitutions on the piperazine ring. mdpi.com

Table 1: Predicted Binding Affinities of Selected Piperazine Analogs for Target Receptors

This table presents a selection of binding affinity (Ki) values for various piperazine derivatives as determined in research studies. Lower Ki values indicate higher binding affinity.

| Compound Type | Analog Example | Target Receptor | Binding Affinity (Ki) in nM | Source |

|---|---|---|---|---|

| Piperazine-based | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | Sigma-1 (S1R) | 3.2 | nih.govnih.gov |

| Piperazine-based | Compound 2 | Sigma-1 (S1R) | 24 | nih.gov |

| Benzylpiperazinyl | Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) | Sigma-1 (S1R) | 1.6 | nih.gov |

| Benzylpiperazinyl | Lead Compound 8 | Sigma-1 (S1R) | 432 | nih.gov |

| Benzylpiperazine | Most Potent Derivative | Mcl-1 | 180 (0.18 µM) | nih.gov |

A primary goal of binding site analysis is to identify the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for binding affinity and selectivity. For piperazine derivatives, several key interaction types have been identified through computational studies. nih.govnih.gov

Hydrogen Bonding: The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, while the amine group in the parent structure can be a hydrogen bond donor. nih.gov In studies on phenylpiperazine derivatives targeting DNA-topoisomerase II, hydrogen bonds were observed between the ligand and amino acid residues like Asp463 and Gly488, as well as with nucleobases. nih.gov

Hydrophobic Interactions: The phenyl and benzyl (B1604629) groups common in these analogs frequently engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov For S1R ligands, residues such as Val84, Trp89, Met93, Leu95, and others line a primary hydrophobic region, stabilizing the ligand through van der Waals forces. nih.gov

π-Interactions: The aromatic rings in these compounds are well-suited for various π-interactions.

π-π Stacking: The phenylpiperazine portion of some molecules can slide between nucleic acid bases, leading to stabilizing π-π stacking interactions. nih.gov

π-Cation Interactions: A crucial interaction observed for S1R ligands is a π-cation interaction between the positively charged (ionized) piperazine nitrogen atom and the aromatic ring of a Phenylalanine (Phe107) residue. nih.gov

π-Sulfur Interactions: In some complexes, additional π-sulfur interactions between the ligand and the sulfur-containing amino acid Methionine (Met762) have been noted. nih.gov

Table 2: Key Intermolecular Interactions Identified for Piperazine Analogs

This table summarizes the types of interactions and the specific residues or molecular components involved, as identified through molecular docking and dynamics simulations.

| Interaction Type | Interacting Ligand Moiety | Interacting Receptor Residues/Components | Source |

|---|---|---|---|

| π-Cation | Ionized Piperazine Nitrogen | Phe107 | nih.gov |

| Hydrophobic / van der Waals | Benzyl/Phenyl Groups | Val84, Trp89, Met93, Leu95, Tyr103, Leu105, Ile178, Leu182 | nih.gov |

| Hydrophobic Contacts | Benzyl/Phenyl Groups | Ile124, Phe133, Val152, His154, Val162, Trp164 | nih.gov |

| π-π Stacking | Phenylpiperazine | DT9, DA12 Nucleobases | nih.gov |

| Hydrogen Bonding | 1,2-Benzothiazine Moiety | Asp463, Gly488, DC8, DT9 | nih.gov |

| π-Sulfur | Ligand Aromatic System | Met762 | nih.gov |

In Silico Pharmacokinetic and Drug-Likeness Prediction (excluding human data and clinical safety)

In silico tools are widely used in the early stages of drug discovery to predict the pharmacokinetic properties of compounds, a profile often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before resource-intensive synthesis and testing. nih.gov

The pharmacokinetic profile of piperazine derivatives can be evaluated using various computational platforms like SwissADME and ADMETlab 2.0. nih.govmdpi.com These tools predict a range of properties that influence a compound's journey through the body. Studies on piperazine derivatives have shown that many can exhibit high absorption potential and adhere to key drug-likeness rules, suggesting good oral bioavailability. mdpi.com The piperazine moiety itself is often used as a basic and hydrophilic group specifically to optimize the pharmacokinetic properties of a molecule. mdpi.com Computational models can predict whether a compound is likely to be a substrate for metabolizing enzymes or efflux transporters, providing valuable early-stage information. nih.gov The goal of these in silico ADME analyses is to prioritize compounds that are not only potent but also possess favorable pharmacokinetics. pharmacophorejournal.com

A compound's drug-likeness is often initially assessed using "Lipinski's Rule of Five". units.itdrugbank.com This rule of thumb states that orally active drugs generally have:

No more than 5 hydrogen bond donors. drugbank.com

No more than 10 hydrogen bond acceptors. drugbank.com

A molecular mass less than 500 daltons. drugbank.com

An octanol-water partition coefficient (log P), a measure of lipophilicity, not greater than 5. drugbank.com

A compound that violates two or more of these criteria may be at risk of poor absorption or permeability. youtube.com

For this compound and its parent compound, 1-(4-Aminophenyl)piperazine, these parameters can be calculated. nih.govsigmaaldrich.com The aqueous solubility (often predicted as Log S) is another critical parameter, as poor solubility can hinder absorption. mdpi.com Computational tools provide predictions for these values, allowing for a rapid assessment of a compound's physicochemical suitability for further development. mdpi.com

Table 3: Predicted Drug-Likeness Profile for this compound and a Related Analog

This table displays key physicochemical properties calculated or computationally predicted for the title compound and its parent structure, evaluated against Lipinski's Rule of Five.

| Compound Name | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Lipophilicity (XLogP3 / cLogP) | Lipinski Violations | Source |

|---|---|---|---|---|---|---|

| 1-(4-Aminophenyl)piperazine | 177.25 | 2 | 3 | 0.5 | 0 | nih.gov |

| This compound | 311.38 | 1 | 4 | Not explicitly found, but expected to be <5 | 0 | sigmaaldrich.com |

Analysis of Drug-Likeness Criteria (e.g., Lipinski's Rule of Five) for Lead Prioritization

In the contemporary drug discovery landscape, the early-stage evaluation of a compound's potential to be developed into a successful drug is paramount. In silico methods, particularly the assessment of drug-likeness, have become indispensable tools for prioritizing lead candidates, thereby conserving resources and mitigating late-stage attrition. One of the most influential guidelines in this domain is Lipinski's Rule of Five, which evaluates the pharmacokinetic properties of a chemical compound. This rule posits that orally administered drugs are more likely to be absorbed if they adhere to a specific set of physicochemical parameters.

For the lead compound, this compound, and its analogs, the application of Lipinski's Rule of Five provides a foundational assessment of their potential as orally bioavailable drug candidates. The rule stipulates that a compound is likely to have poor absorption or permeation if it violates more than one of the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

Hydrogen bond donors (HBD) ≤ 5

Hydrogen bond acceptors (HBA) ≤ 10

The parameters for this compound have been calculated and are presented in the table below.

Table 1: Lipinski's Rule of Five Parameters for this compound

| Parameter | Value | Lipinski's Guideline | Compliance |

| Molecular Weight (MW) | 311.38 g/mol sigmaaldrich.comsigmaaldrich.com | ≤ 500 | Yes |

| LogP (XLogP3-AA) | 2.5 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 nih.gov | ≤ 10 | Yes |

| Number of Violations | 0 | ≤ 1 | Yes |

An analysis of the data reveals that this compound fully complies with Lipinski's Rule of Five, exhibiting zero violations. Its molecular weight of 311.38 g/mol is well within the upper limit, suggesting that its size is not a hindrance to passive diffusion across biological membranes. sigmaaldrich.comsigmaaldrich.com The calculated LogP value of 2.5 indicates a balanced lipophilicity, which is crucial for both solubility in aqueous biological fluids and partitioning into lipidic membrane environments. nih.gov Furthermore, with one hydrogen bond donor and four hydrogen bond acceptors, the compound's polarity is within a range that is favorable for oral bioavailability. nih.gov

The adherence of this compound to these criteria is a positive initial indicator in the lead prioritization process. In silico predictions of pharmacokinetic properties are a critical component in modern drug design, helping researchers to focus their efforts on compounds with a higher probability of success. nih.gov For piperazine derivatives, which are explored for a wide range of biological activities, these computational screenings are particularly valuable. nih.gov By filtering out compounds with predicted poor ADME (absorption, distribution, metabolism, and excretion) properties early on, research can be streamlined towards candidates that not only exhibit potent biological activity but also possess favorable drug-like characteristics.

Applications in Chemical Biology and Drug Discovery Research

Utility as a Versatile Synthetic Scaffold for the Generation of Diverse Chemical Libraries

The 1-(4-Amino-phenyl)-4-Cbz-piperazine scaffold is a cornerstone for the generation of diverse chemical libraries, a fundamental practice in modern drug discovery. The strategic placement of functional groups allows for a systematic and combinatorial approach to synthesizing a multitude of derivatives. The primary aromatic amine serves as a key handle for a variety of chemical transformations, including acylation, sulfonylation, and reductive amination, enabling the introduction of a wide array of substituents.

The general synthetic strategy involves the modification of the 4-amino group, followed by the deprotection of the Cbz group and subsequent functionalization of the newly liberated secondary amine. This sequential approach allows for the creation of libraries with two points of diversity. For instance, a library can be constructed by first reacting this compound with a set of carboxylic acids to form a series of amides. Subsequent removal of the Cbz group and reaction with another set of building blocks, such as aldehydes or sulfonyl chlorides, can rapidly generate a large and diverse collection of compounds.

A representative example of such a synthetic scheme is the solid-phase synthesis of a 160-member library based on a related 4-phenyl-2-carboxy-piperazine scaffold. In this study, the piperazine (B1678402) core was systematically decorated with various sulfonyl chlorides, acid chlorides, and amines to produce a library of compounds with potential therapeutic applications. This approach highlights the adaptability of the piperazine scaffold for combinatorial chemistry.

Table 1: Representative Chemical Transformations for Library Generation

| Reaction Type | Reagent Class | Functional Group Introduced |

|---|---|---|

| Acylation | Carboxylic Acids, Acid Chlorides | Amides |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

| Reductive Amination | Aldehydes, Ketones | Secondary Amines |

The ability to generate such libraries is crucial for high-throughput screening campaigns aimed at identifying novel bioactive molecules.

Development of Fluorescent Probes, Affinity Ligands, and Chemical Tools for Biological Research

The structural attributes of this compound make it an attractive starting point for the design and synthesis of sophisticated chemical tools for biological research. The aniline (B41778) moiety can be readily diazotized and converted into a variety of functional groups, including azides and alkynes, which are amenable to bioorthogonal "click" chemistry reactions. This allows for the attachment of fluorophores, biotin (B1667282) tags, or other reporter molecules.

For example, the synthesis of fluorescent probes can be achieved by coupling a fluorescent dye to the amino group of the scaffold. These probes can then be used to visualize the localization of a target protein within a cell or to monitor enzyme activity in real-time. Similarly, the scaffold can be functionalized with a reactive group to create affinity-based probes for target identification and validation.

While specific examples utilizing this compound are not extensively documented in publicly available literature, the principles of probe development are well-established for related arylpiperazine structures.

Contributions to Lead Compound Identification and Optimization in Early-Stage Drug Discovery Programs

The piperazine motif is a well-recognized "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs. nih.govbohrium.com The this compound scaffold provides a robust framework for the identification and optimization of lead compounds. The phenylpiperazine core is a common feature in many biologically active molecules, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels. nih.gov

The process of lead optimization often involves the systematic modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The versatility of the this compound scaffold allows medicinal chemists to explore the structure-activity relationships (SAR) of a given series of compounds. For instance, by synthesizing a library of analogs with different substituents on the phenyl ring and the piperazine nitrogen, researchers can identify the key structural features required for optimal biological activity.

A case study in the development of a Hepatitis C Virus (HCV) protease inhibitor highlights the general importance of lead optimization in drug discovery, a process where scaffolds like this compound could play a significant role. nih.gov

Table 2: Examples of Drug Classes and Targets Associated with the Phenylpiperazine Scaffold

| Drug Class | Biological Target | Example |

|---|---|---|

| Antipsychotics | Dopamine (B1211576) and Serotonin (B10506) Receptors | Aripiprazole |

| Antidepressants | Serotonin Transporter | Vortioxetine |

| Antihistamines | Histamine (B1213489) H1 Receptor | Cetirizine |

The adaptability of the this compound scaffold makes it a valuable tool in the iterative process of drug design and development.

Role in Understanding Molecular Recognition Processes and Enzymatic Mechanisms

Derivatives of this compound can serve as molecular probes to investigate the intricacies of molecular recognition events and to elucidate enzymatic mechanisms. By systematically altering the structure of the molecule and assessing the impact on binding affinity or enzyme inhibition, researchers can gain insights into the key interactions that govern biological activity.

For example, the introduction of different functional groups on the phenyl ring can probe the nature of the binding pocket of a target protein, revealing the presence of hydrogen bond donors or acceptors, hydrophobic regions, or areas sensitive to steric bulk. Such studies are crucial for building accurate pharmacophore models, which can guide the rational design of more potent and selective ligands.

Potential Applications as Building Blocks in Advanced Materials Science Research

The bifunctional nature of this compound also lends itself to applications in materials science, particularly in the synthesis of functional polymers. The presence of two reactive sites allows for its incorporation into polymer backbones or as pendant groups, imparting specific properties to the resulting material.

For instance, the diamine functionality, after deprotection of the Cbz group, can be used in polycondensation reactions with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The aromatic nature of the phenyl group can contribute to the thermal stability and mechanical properties of the resulting polymers.

Research into the synthesis of polymers from related bis(4-aminophenyl) compounds has demonstrated the potential for creating materials with varying thermal stabilities based on their aromatic content. nih.gov While direct polymerization of this compound is not widely reported, its structural motifs suggest its potential as a monomer for creating novel polymers with tailored properties for applications in areas such as specialty coatings, membranes, or electronic materials.

Future Perspectives and Emerging Research Directions

Innovations in Targeted Synthesis of Complex Piperazine (B1678402) Derivatives with Enhanced Specificity

The synthesis of piperazine derivatives is evolving beyond traditional methods towards more sophisticated and specific strategies. Modern synthetic chemistry aims to achieve precise control over the functionalization of the piperazine ring, which is crucial for developing molecules with high target specificity and improved pharmacokinetic profiles. mdpi.com

Recent advancements include the use of photoredox catalysis for C-H functionalization, allowing for the direct introduction of substituents at specific positions on the piperazine core. mdpi.com Methods such as the Silicon Amine Protocol (SLAP) and Carboxylic Amine Protocol (CLAP) utilize photocatalysis to generate α-aminyl radicals, which can then undergo cyclization to form diverse C2-substituted piperazines. mdpi.com These techniques avoid harsh reagents and offer a greener approach to synthesis. mdpi.com Furthermore, established methods like the Buchwald-Hartwig amination and reductive amination continue to be refined for creating N-aryl and N-alkyl piperazine derivatives with high efficiency. nih.gov These innovative strategies enable the late-stage modification of complex molecules, providing a powerful tool for optimizing lead compounds derived from scaffolds like 1-(4-Amino-phenyl)-4-Cbz-piperazine . mdpi.com

| Synthetic Method | Principle | Key Advantage | Reference |

|---|---|---|---|

| Photoredox Catalysis (e.g., CLAP, SLAP) | Generation of α-aminyl radicals via photoredox catalysts for C-H functionalization and cyclization. | Enables direct, specific C2-substitution under mild, sustainable conditions. | mdpi.com |